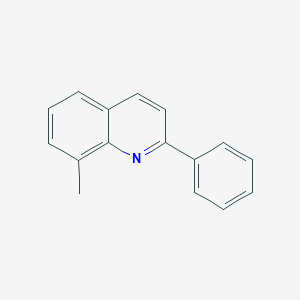

8-Methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-6-5-9-14-10-11-15(17-16(12)14)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHZJTWOZPKKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555371 | |

| Record name | 8-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5353-90-2 | |

| Record name | 8-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 Methyl 2 Phenylquinoline and Its Derivatives

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the quinoline (B57606) scaffold have been the bedrock of heterocyclic chemistry for over a century. These methods, while effective, often require harsh reaction conditions.

Doebner Reaction and Related Condensation Protocols

The Doebner reaction, a variation of the Doebner-von Miller reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids. iipseries.orgresearchgate.netnih.gov It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. iipseries.orgresearchgate.net In the context of 8-methyl-2-phenylquinoline, a modified Doebner-von Miller approach is more direct. This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comrsc.org

Specifically, the synthesis of 2-substituted quinolines can be achieved through the Skraup-Doebner-von Miller reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. researchgate.net For the synthesis of this compound, o-toluidine (B26562) would react with cinnamaldehyde. The mechanism is believed to involve the formation of a β-anilino carbonyl compound, which then undergoes cyclization and subsequent oxidation to yield the final quinoline product. A proposed fragmentation-recombination mechanism has also been studied to explain experimental observations like isotope scrambling. wikipedia.org

While the classical Doebner-von Miller reaction can suffer from low yields due to acid-catalyzed polymerization of the unsaturated carbonyl substrate, the use of a biphasic reaction medium can significantly improve the yield by sequestering the carbonyl compound in an organic phase. nih.gov

Table 1: Doebner-von Miller Reaction for Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl, H₂SO₄) | 2- or 4-Substituted Quinolines | wikipedia.org, synarchive.com |

Friedländer Synthesis Variations

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. pharmaguideline.comwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org To synthesize this compound, the reaction would involve the condensation of 2-amino-o-tolyl phenyl ketone or a related precursor.

The reaction is typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote the reaction. wikipedia.org The mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an Aldol reaction and elimination. wikipedia.org Detailed mechanistic studies suggest that the initial step is often a slow intermolecular aldol condensation, followed by rapid cyclization and dehydration. cdnsciencepub.com

Table 2: Catalysts Used in Friedländer Synthesis

| Catalyst | Reference |

|---|---|

| Trifluoroacetic acid | wikipedia.org |

| p-Toluenesulfonic acid | wikipedia.org |

| Iodine | wikipedia.org, organic-chemistry.org |

| Lewis Acids (e.g., Y(OTf)₃, Bi(OTf)₃) | wikipedia.org, ijcce.ac.ir |

| Ruthenium Complexes | sioc-journal.cn |

Condensation of Aniline Derivatives with β-Ketoesters

The condensation of anilines with β-ketoesters is a versatile method for quinoline synthesis, with the specific product depending on the reaction conditions. The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org This reaction proceeds through the formation of a Schiff base, followed by a thermally induced cyclization. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

A variation of this is the Combes quinoline synthesis, which utilizes the condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com This reaction is typically acid-catalyzed and involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form a substituted quinoline. wikipedia.orgwikiwand.com For the synthesis of this compound, o-toluidine would be condensed with benzoylacetone.

Advanced and Environmentally Conscious Synthetic Techniques

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These advanced techniques often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.

Microwave Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, known for accelerating reaction rates and improving yields. nih.govijsat.orgrsc.orgresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to rapid and clean transformations. ijsat.orgrsc.org

Several classical quinoline syntheses have been adapted for microwave conditions. For instance, the Friedländer synthesis has been successfully performed under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents. organic-chemistry.orgresearchgate.net One study reported the synthesis of this compound-4(1H)-one from its corresponding acrylate (B77674) precursor in just 5 minutes at 180°C under microwave irradiation, with a yield of 84%. dut.ac.za Another report describes the synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives from anilines, substituted benzaldehydes, and acetone (B3395972) using microwave irradiation in the presence of hydrochloric acid, achieving the products in 2-3 minutes. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of this compound-4(1H)-one | Not specified | 5 min, 180°C, 84% yield | dut.ac.za |

| Synthesis of 2-(4-substituted phenyl)-4-methyl quinolines | Often requires longer reaction times and harsher conditions | 2-3 min, high yield | derpharmachemica.com |

Ultrasound-Assisted Conjugation Reactions

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can enhance reaction rates and yields. rsc.orgmdpi.comroyalsocietypublishing.org This method is considered a green synthetic approach due to its efficiency and often milder reaction conditions. rsc.org

While specific examples for the direct synthesis of this compound using ultrasound are not prevalent in the provided search results, the application of ultrasound has been demonstrated for the synthesis of various quinoline derivatives. rsc.orgmdpi.comnih.gov For example, a study on the synthesis of hybrid quinoline-imidazole derivatives showed that ultrasound irradiation significantly reduced reaction times and improved yields for N-alkylation reactions compared to conventional heating. rsc.orgrsc.org Another study established an efficient and rapid (15 minutes) ultrasound-assisted method for the synthesis of 4-alkoxy-2-methylquinolines with satisfactory yields (45–84%). mdpi.com These examples highlight the potential of ultrasound as a valuable tool for the efficient synthesis of quinoline scaffolds.

Metal-Catalyzed Cyclization and Multicomponent Reactions

Modern synthetic strategies frequently employ transition metals to catalyze the formation of the quinoline core through cyclization and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials.

Copper catalysis has emerged as a powerful tool for quinoline synthesis due to the low cost and low toxicity of copper salts. thieme-connect.com These reactions often proceed via a cascade process, forming multiple carbon-carbon and carbon-nitrogen bonds in one pot. rsc.org A common approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes or alkynes. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-methylaniline with a phenyl-containing three-carbon synthon.

One efficient method involves a three-component, one-pot domino reaction between an aryl aldehyde, an aniline, and acrylic acid under aerobic conditions. thieme-connect.com This strategy is noted for its excellent functional-group tolerance and high yields. thieme-connect.com Another established route is the intermolecular cyclization of anilines with terminal acetylene (B1199291) esters, which successively constructs C–N and C–C bonds. rsc.orgrsc.org This method is advantageous as it can be performed under air without the need for ligands or bases. rsc.org

A plausible mechanism for the copper-catalyzed reaction of an aniline with a terminal acetylene ester involves initial coordination of the copper catalyst, followed by electrophilic cyclization and subsequent protonation. rsc.org The final step is an air oxidation of the dihydroquinoline intermediate to yield the aromatic quinoline product. rsc.org

Table 1: Examples of Copper-Catalyzed Quinoline Synthesis

| Reactants | Catalyst System | Conditions | Key Features | Reference |

| Anilines, Terminal Acetylene Esters | Copper salt (e.g., CuI) | Air atmosphere, no ligand/base | Simple, convenient, cascade C-N/C-C bond formation | rsc.org, rsc.org |

| Anilines, Aldehydes | CuBr, CF3SO3H | DMSO, 110°C, Air (oxidant) | C-H functionalization, C-C/C-N bond formation, C-C cleavage | organic-chemistry.org |

| Aryl Aldehyde, Aniline, Acrylic Acid | Copper catalyst | Aerobic, one-pot | Decarboxylative cascade cyclization, high chemo- and regioselectivity | thieme-connect.com |

| Anilines, Alkynes | Copper catalyst | Mild conditions | Direct construction of 4-quinolones | nih.gov |

The use of earth-abundant and environmentally benign iron catalysts is a growing area in organic synthesis. rsc.org Iron-catalyzed methods provide an atom-economical and straightforward pathway to quinolines. rsc.org One notable strategy is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This reaction proceeds with high yields and tolerates a wide range of functional groups, allowing for the synthesis of highly substituted quinolines. rsc.org To form this compound, this would involve coupling a derivative of 2-aminobenzyl alcohol with a phenyl-substituted secondary alcohol.

Another iron-catalyzed approach involves the oxidative coupling of N-alkylanilines and alkynes. researchgate.net Iron Lewis acids or low-valent iron complexes can activate the carbon-carbon triple bond of alkynes, promoting annulation processes that lead to the quinoline scaffold. researchgate.net Iron catalysts have also been employed in tandem reactions, such as an A3 (Aldehyde-Alkyne-Amine) coupling followed by a cyclization/oxidation sequence, to generate quinolines from anilines, aldehydes, and terminal alkynes. diva-portal.org

The synergistic use of two different metal catalysts can enable unique transformations not possible with a single catalyst. Co-catalysis involving silver and copper has been successfully applied to the synthesis of complex nitrogen heterocycles through multicomponent reactions. beilstein-journals.orgbeilstein-journals.org For instance, a Ag(I)/Cu(I) system can catalyze the reaction of isoquinolinium-2-ylamides with in situ generated keteneimines in a [3+2]-cycloaddition. beilstein-journals.org In such reactions, the silver salt typically acts as a π-philic catalyst to activate an alkyne, while the copper catalyst facilitates a different step in the cascade. beilstein-journals.org

While direct examples for this compound are sparse, the principles are applicable. A silver-mediated C–H activation followed by oxidative coupling and cyclization of N-arylimines and alkynes is a known route to quinolines. acs.org This protocol allows for the incorporation of both internal and terminal alkynes, expanding the potential substituent patterns on the quinoline product. acs.org The combination of silver's π-acidity with copper's catalytic versatility in MCRs offers a robust platform for constructing diverse quinoline libraries. beilstein-journals.orgbeilstein-journals.org

Direct C-H Functionalization Strategies for Quinoline Derivatives

Direct C-H functionalization has become a cornerstone of modern synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov This strategy allows for the late-stage modification of the quinoline core. For synthesizing this compound, one could envision starting with 8-methylquinoline (B175542) and introducing the phenyl group at the C2 position via C-H arylation.

The functionalization of quinoline is often achieved via its N-oxide derivative, which alters the electronic properties of the ring and facilitates regioselective C-H activation. nih.govrhhz.net The C2 position of quinoline N-oxide is electronically deficient and thus susceptible to functionalization. rhhz.net Palladium-catalyzed arylation of quinoline N-oxides with arylboronic acids is a well-established method for introducing aryl groups at the C2 position. nih.gov

Conversely, the C8 position can also be targeted. Ruthenium and Rhodium catalysts have been used for the regioselective C8 arylation of quinoline N-oxides with arylboronic acids. nih.govacs.org Following the C-H functionalization, the N-oxide can be easily removed or used as a handle for further derivatization, for example, conversion to a 2-chloro or 2-methoxy group. acs.org

Table 2: Selected C-H Functionalization Strategies for the Quinoline Ring

| Position | Reagent | Catalyst System | Key Features | Reference |

| C2 | Arylboronic Acids | Pd-based catalysts | Functionalization of quinoline N-oxide | nih.gov |

| C2 | Grignard Reagents | CuCl, MgCl2 | Direct, regioselective addition to N-oxides | nih.gov |

| C8 | Arylboronic Acids | [RuCl2(p-cymene)]2 or Rh(III) catalyst | Regioselective functionalization of quinoline N-oxide | nih.gov, acs.org |

| C5 / C8 | Perfluoroalkyl sources | Visible light, no metal/photosensitizer | Regiodivergent perfluoroalkylation of amidoquinolines | anr.fr |

Regioselective Synthesis and Enantioselective Considerations

Controlling the position of substituents (regioselectivity) is a critical challenge in quinoline synthesis. The inherent electronic and steric properties of the quinoline nucleus dictate the reactivity of each position, but catalytic systems can override this innate preference. For example, direct C-H functionalization of quinoline N-oxide can be directed to either the C2 or C8 position by choosing the appropriate metal catalyst (e.g., Pd for C2, Ru for C8). nih.govnih.gov A formal [4+2] cycloaddition between an N-aryliminium ion and 1-bromoalkynes has been developed for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives, including 3-bromo-8-methyl-4-phenylquinoline. acs.org

Enantioselective synthesis is crucial when the target molecule is chiral and intended for biological applications. While this compound itself is achiral, its hydrogenation leads to the chiral 1,2,3,4-tetrahydroquinoline (B108954) derivative. The asymmetric hydrogenation of quinolines is a key transformation for accessing these optically active building blocks. pku.edu.cn Highly enantioselective methods have been developed using chiral cationic Ruthenium catalysts bearing diamine ligands. pku.edu.cn These systems can hydrogenate a broad range of 2-substituted quinolines with excellent enantioselectivities (up to >99% ee) and high turnover numbers. pku.edu.cn Mechanistic studies suggest the reaction proceeds through a cascade involving 1,4-hydride addition, isomerization, and a final 1,2-hydride addition. pku.edu.cn

Derivatization and Functionalization Routes for this compound Analogs

Once the this compound core is assembled, it can be further modified to create a library of analogs. The existing functional groups—the 8-methyl group, the phenyl ring, and the quinoline nucleus itself—serve as handles for derivatization.

Oxidation of the Methyl Group: The 8-methyl group can be oxidized to an aldehyde (8-formyl-2-phenylquinoline) using reagents like selenium dioxide. prepchem.com This aldehyde can then participate in a wide range of subsequent reactions.

Functionalization via N-Oxide: As previously mentioned, the N-oxide of a quinoline is a versatile intermediate. acs.org After C8-arylation to form an 8-phenylquinoline (B8574275) N-oxide, the N-O bond can be used to install various groups at the C2 position. For example, treatment with thionyl chloride yields a 2-chloroquinoline, while reaction with Ruppert-Prakash reagent can introduce a trifluoromethyl group. acs.org

Halogenation: The quinoline core can be halogenated to provide handles for cross-coupling reactions. For instance, 8-methyl-4-phenylquinoline can be brominated at the 3- and 7-positions. acs.org

Functionalization at C4: The Doebner reaction, a variation of the Doebner-von Miller synthesis, allows for the direct synthesis of quinoline-4-carboxylic acids. The reaction of 2-methylaniline, benzaldehyde (B42025), and pyruvic acid yields this compound-4-carboxylic acid. prepchem.com This carboxylic acid group can be further derivatized.

Hydrogenation: The pyridine (B92270) ring of the quinoline system can be selectively hydrogenated to give 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) derivatives. informahealthcare.com This is often done in a one-pot tandem process following C2-functionalization. informahealthcare.com

Introduction of Halogen, Hydroxyl, and Nitro Substituents

The introduction of halogen, hydroxyl, and nitro groups onto the this compound framework is fundamental for modifying its electronic and steric properties. These substituents serve as versatile handles for further chemical transformations.

Halogenation: The targeted placement of halogen atoms on the quinoline ring is often achieved through multi-step synthetic sequences. For instance, the synthesis of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline begins with appropriately substituted anilines or quinolines. smolecule.com The process involves distinct steps for bromination and chlorination, which can be achieved through direct halogenation or by using intermediates with reactive halogen atoms. smolecule.com Methylation at the 8-position is carried out using agents like dimethyl sulfate. smolecule.com

Hydroxylation: The synthesis of hydroxylated derivatives, such as 4-Hydroxy-8-methyl-2-phenylquinoline, can be accomplished through various condensation and ring-forming reactions. ontosight.ai One notable derivative, 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, is typically synthesized through the condensation of 2-aminobenzophenone (B122507) with ethyl acetoacetate, followed by cyclization. The presence of the hydroxyl group is significant, as it can enable intramolecular hydrogen bonding.

Nitration: Nitro groups can be introduced onto the quinoline ring through electrophilic nitration reactions. For example, the nitration of 7-methylquinoline (B44030) using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) selectively yields 7-methyl-8-nitroquinoline. brieflands.com Similarly, 8-Methyl-6-nitro-2-phenylquinoline can be prepared, and its corresponding carboxylic acid can be synthesized via a modified Doebner reaction. google.com The synthesis of 7-aminoquinoline-5,8-diones can start from the nitration of 5-chloro-8-hydroxyquinoline. nih.gov

Table 1: Selected Halogenated, Hydroxylated, and Nitrated this compound Derivatives

| Compound Name | Molecular Formula | Key Synthetic Feature |

| 7-Bromo-4-chloro-8-methyl-2-phenylquinoline | C₁₆H₁₁BrClN | Multi-step synthesis involving separate bromination and chlorination steps. smolecule.com |

| 4-Hydroxy-8-methyl-2-phenylquinoline | C₁₆H₁₃NO | Synthesized via condensation and ring-forming reactions. ontosight.ailabnovo.com |

| 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | Formed by condensation of 2-aminobenzophenone with ethyl acetoacetate. |

| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | Selectively produced by nitration of 7-methylquinoline. brieflands.com |

| 8-Methyl-6-nitro-2-phenylquinoline | C₁₆H₁₂N₂O₂ | Prepared via condensation reactions. google.com |

Carboxylic Acid and Carbonyl Chloride Functionalization

The introduction of carboxylic acid and carbonyl chloride groups at the C4-position of the quinoline ring provides key intermediates for the synthesis of amides, esters, and other complex molecules.

Carboxylic Acid Synthesis: The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids. This compound-4-carboxylic acid is prepared by reacting o-toluidine (2-methylaniline), pyruvic acid, and benzaldehyde in ethanol (B145695) under reflux. prepchem.com This three-component reaction provides a direct route to the desired acid. Similarly, derivatives like 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can be synthesized by condensing 3-chloro-2-methylaniline (B42847) with pyruvic acid and benzaldehyde. chemicalbook.com The carboxylic acid functionality can also be introduced by oxidizing a precursor methyl group at the corresponding position using reagents like chromium trioxide (CrO₃) in sulfuric acid. google.com

Carbonyl Chloride Synthesis: Quinoline-4-carbonyl chlorides are highly reactive intermediates synthesized from their corresponding carboxylic acids. A common method involves treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. For example, 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is prepared by converting the parent quinoline-4-carboxylic acid derivative into the acyl chloride using oxalyl chloride. These acyl chlorides are valuable in synthesis due to the reactivity of the carbonyl chloride group toward various nucleophiles.

Table 2: Synthesis of Carboxylic Acid and Carbonyl Chloride Derivatives

| Product | Starting Materials | Reagents/Conditions | Reaction Type |

| This compound-4-carboxylic acid | o-Toluidine, Pyruvic acid, Benzaldehyde | Ethanol, Reflux | Doebner Reaction prepchem.com |

| 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | 3-Chloro-2-methylaniline, Pyruvic acid, Benzaldehyde | Condensation | Doebner Reaction chemicalbook.com |

| 2-Phenylquinoline-8-carboxylic acids | 8-Methyl-2-phenylquinolines | H₂SO₄/CrO₃ | Oxidation google.com |

| 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | Oxalyl chloride | Chlorination |

Synthesis of Organometallic Conjugates, e.g., Ferrocenyl-Quinoline

The conjugation of organometallic moieties like ferrocene (B1249389) to the quinoline scaffold has led to the development of novel compounds with unique electrochemical properties.

A particularly efficient and environmentally friendly method for synthesizing 4-ferrocenylquinoline derivatives is a three-component reaction catalyzed by p-toluenesulfonic acid (TsOH) in water. rsc.orgresearchgate.netrsc.org This approach involves reacting an aromatic amine (like o-toluidine), an aromatic aldehyde, and ferrocenylacetylene. rsc.orgresearchgate.net This strategy is powerful for constructing diverse ferrocenyl-quinoline conjugates from simple starting materials while minimizing the use of metal catalysts and organic solvents. rsc.orgresearchgate.net The resulting 4-Ferrocenyl-8-methyl-2-phenylquinoline exhibits electrochemical properties distinct from the parent ferrocene, indicating the influence of the electron-deficient quinoline ring. rsc.org

Alternative methods for creating ferrocenyl-quinolines include molecular iodine-catalyzed reactions between enolizable aldehydes and ferrocenyl imines, which are themselves prepared from the condensation of ferrocenecarboxaldehyde with anilines. metu.edu.tr The success of these synthetic strategies has spurred further research into combining ferrocene with other bioactive organic motifs. researchgate.net

Table 3: Three-Component Synthesis of 4-Ferrocenyl-8-methyl-2-phenylquinoline

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product |

| o-Toluidine | Benzaldehyde | Ferrocenylacetylene | TsOH | Water | 4-Ferrocenyl-8-methyl-2-phenylquinoline rsc.orgresearchgate.net |

Preparation of Quinoline-Triazole Derivatives

The synthesis of hybrid molecules combining quinoline and triazole rings has become a significant area of interest. These derivatives are often prepared using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tubitak.gov.tr

A general synthetic pathway involves creating a quinoline core bearing either an azide (B81097) or a terminal alkyne functionality. This precursor is then reacted with a corresponding triazole-building partner. For instance, a multi-step process can start from 8-hydroxyquinoline (B1678124), which is first reacted with ethyl 2-chloroacetate. bilecik.edu.tr The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) and then phenyl isothiocyanate, followed by ring closure to form a 3-mercapto-1,2,4-triazole derivative. bilecik.edu.tr This intermediate can then be coupled with other molecules. bilecik.edu.tr

Another approach involves the Suzuki-Miyaura cross-coupling reaction to first build a substituted 2-phenylquinoline (B181262) scaffold, which is then functionalized for the subsequent click reaction with a phenacyl bromide derivative in the presence of sodium azide to form the 1,2,3-triazole ring. researchgate.net These modular strategies allow for the creation of a wide library of quinoline-triazole hybrids by varying the substituents on each heterocyclic component. researchgate.netmdpi.com

Table 4: General Approaches to Quinoline-Triazole Synthesis

| Quinoline Precursor | Triazole Formation Method | Key Reagents |

| 8-Hydroxyquinoline | Multi-step synthesis to form a 1,2,4-triazole (B32235) ring | Hydrazine hydrate, Phenyl isothiocyanate, KOH bilecik.edu.tr |

| 2-Chloroquinoline-3-carbaldehyde | Suzuki coupling followed by CuAAC "Click Chemistry" | Boronic acids, Sodium azide, Copper(I) catalyst tubitak.gov.trresearchgate.net |

| Quinoline with terminal alkyne | One-pot, two-step cycloaddition | Sodium azide, Halide, Copper(I) catalyst, Sodium ascorbate (B8700270) tubitak.gov.tr |

Chemical Reactivity and Transformation Mechanisms of 8 Methyl 2 Phenylquinoline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 8-Methyl-2-phenylquinoline in substitution reactions is dictated by the interplay of the electron-donating methyl group and the directing effects of the quinoline (B57606) and phenyl rings.

Reactions on the Quinoline Ring and its Side Chains

The quinoline ring system in this compound can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack influenced by the existing substituents. evitachem.com The presence of the methyl group at the 8-position and the phenyl group at the 2-position modifies the electron density and steric accessibility of the quinoline core. smolecule.com

In related quinoline systems, electrophilic aromatic substitution can occur on the phenyl group. smolecule.com For instance, halogenation can introduce substituents onto the quinoline ring. evitachem.com Nucleophilic substitution is also a key reaction, particularly when leaving groups are present. For example, in 7-bromo-4-chloro-8-methyl-2-phenylquinoline, the chlorine atom at the 4-position can be replaced by strong nucleophiles. smolecule.comsmolecule.com Similarly, the bromine atom can participate in cross-coupling reactions like the Suzuki coupling, allowing for the introduction of various aryl or alkyl groups. smolecule.com The carbonyl group in derivatives like 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline can react with nucleophiles to form amides and other derivatives. smolecule.com

Acylation Processes

Acylation reactions are crucial for functionalizing quinoline derivatives. The carbonyl chloride group, as seen in compounds like 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, is a highly reactive intermediate for acylation. It readily reacts with various nucleophiles to create amides, esters, and other derivatives. The synthesis of this compound-4-carboxylic acid itself can be achieved through a Doebner-von Miller-like reaction involving 2-methylaniline, pyruvic acid, and benzaldehyde (B42025). prepchem.com Furthermore, palladium-catalyzed C8-selective acylation of quinoline N-oxides provides a route to 8-acylated 2-quinolinones, demonstrating a method for direct functionalization at the 8-position. nih.gov

Alkylation Reactions

Alkylation of the quinoline scaffold can introduce alkyl groups at various positions. The photochemical alkylation of protonated heteroarenes like quinolines using alcohols as alkylating agents has been demonstrated. rsc.org For quinoline N-oxides, rhodium-catalyzed methylation can occur exclusively at the C-8 position. semanticscholar.org This reaction involves the coordination of the rhodium catalyst with the N-oxide oxygen, followed by insertion at the C-8 position. semanticscholar.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives lead to a variety of functionalized products, including carboxylic acids and N-oxides.

Oxidation of Methyl Groups

The methyl group at the 8-position of the quinoline ring is susceptible to oxidation. smolecule.comlibretexts.org Strong oxidizing agents can convert the benzylic carbon of the methyl group into a carboxylic acid. libretexts.orggoogle.com This transformation is a key step in synthesizing 2-phenylquinoline-8-carboxylic acids from 8-methyl-2-phenylquinolines. google.com The reaction requires the presence of a hydrogen atom on the benzylic carbon. libretexts.org

Table 1: Oxidation of Methyl Group in 8-Methyl-2-phenylquinolines

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| Selenium Dioxide (SeO₂) | 2-Phenylquinoline-8-carboxylic acid | Moderate | google.com |

Formation of Quinoline N-Oxides, e.g., via mCPBA-Mediated Oxidation

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. nih.govnih.gov Meta-chloroperoxybenzoic acid (mCPBA) is an effective oxidant for this transformation. nih.govnih.govacs.orgrsc.org The formation of the N-oxide is a crucial step in various synthetic strategies, as it activates the quinoline ring for further functionalization. nih.gov For example, the N-oxide can direct palladium-catalyzed C-H activation to introduce substituents at the 8-position. nih.gov The N-oxidation of 3-aroyl quinolines with mCPBA has been used to prepare quinolinyl-N-oxides, which are then used in palladium-catalyzed dual C-H activation reactions. acs.org

Table 2: N-Oxidation of Quinolines

| Substrate | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-acetamido-8-benzyloxyquinoline | mCPBA | 1,2-dichloroethane, rt, 48 hrs | 7-acetamido-8-benzyloxyquinoline N-oxide | 82% | nih.gov |

| Quinoline | mCPBA | Chloroform, rt | Quinoline N-oxide | 90% | nih.gov |

| Methyl 4-carboxy-quinoline | mCPBA | - | 4-(Methoxycarbonyl)-2-phenylquinoline N-Oxide | 67% | acs.org |

Reduction of Carboxylic Acid and Nitro Functional Groups

The selective reduction of carboxylic acid and nitro groups on the quinoline framework is a critical transformation in the synthesis of complex derivatives. The nitro group, in particular, often serves as a precursor to an amino group, which can then be further functionalized.

The reduction of a nitro group to an amine is a common strategy in the synthesis of substituted quinolines. For instance, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives can involve the reduction of a precursor nitro compound using 80% hydrazine (B178648) hydrate (B1144303) with a 10% Palladium on carbon (Pd/C) catalyst in isopropanol. nih.gov This method is effective for producing the corresponding amino-substituted compound in high yields. nih.gov Another established method for nitro group reduction is the use of iron in acidic media (Fe/AcOH), which can be performed in the presence of other functionalities to achieve a one-pot synthesis of quinolines from 2-nitrobenzaldehydes. mdpi.com This domino nitro reduction-Friedländer heterocyclization is mild and compatible with a wide range of functional groups. mdpi.com Similarly, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is used for the reduction of chalcones containing nitro groups to form quinoline derivatives. hnuejs.edu.vn

A key synthetic route, the Doebner reaction, utilizes aniline (B41778), 2-nitrobenzaldehyde, and pyruvic acid to construct the 2-(2-nitrophenyl)-quinoline-4-carboxylic acid core. nih.gov The subsequent reduction of the nitro group on this intermediate is a crucial step. nih.gov The resulting amino group can then undergo various reactions, such as acylation and further amination, to produce a diverse range of derivatives. nih.gov

The reduction of a carboxylic acid function attached to the quinoline ring system can also be achieved, although it is less commonly detailed in the context of this compound itself. However, general methods for reducing carboxylic acids to alcohols, such as using lithium aluminum hydride or other reducing agents, are applicable, provided that other functional groups on the molecule are protected or are not susceptible to reduction under the chosen conditions. For example, in the synthesis of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, the carboxylic acid group remains intact while the quinoline ring itself can be reduced to a tetrahydroquinoline derivative using agents like sodium borohydride.

The following table summarizes common reduction methods for nitro groups in the synthesis of quinoline derivatives.

| Precursor Type | Reagents & Conditions | Product Type | Reference |

| 2-(2-nitrophenyl)-quinoline-4-carboxylic acid derivative | 80% hydrazine hydrate, 10% Pd/C, isopropanol, reflux | 2-(2-aminophenyl)-quinoline-4-carboxylic acid derivative | nih.gov |

| 2-nitrobenzaldehydes | Fe/AcOH, in presence of active methylene (B1212753) compounds | Substituted quinolines | mdpi.com |

| Nitro-substituted chalcones | SnCl₂, HCl | Arylquinolinol derivatives | hnuejs.edu.vn |

| 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one | Fe/HCl, ethanol (B145695), reflux | 4-indolyl-quinoline derivatives | nih.gov |

| Substituted O-nitrobenzaldehyde | Fe/HCl, with ethyl-2-phenylacetate | 3-phenylquinoline-2-ol derivatives | ikm.org.my |

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation are powerful strategies for constructing polycyclic systems based on the quinoline core. These reactions create new rings by forming bonds between different parts of a single molecule, often leading to complex and rigid structures.

A significant example is the reductive cyclization of 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives to yield 4-indolylquinolines. nih.gov Using iron powder and hydrochloric acid in refluxing ethanol, this reaction proceeds through the reduction of the nitro group to an amine, which then attacks an in-situ-formed enamine or enol tautomer, leading to cyclization and subsequent aromatization to form the quinoline ring. nih.gov This method has been successfully applied to synthesize 4-(1H-Indol-3-yl)-8-methyl-2-phenylquinoline. nih.gov

Another approach involves the intramolecular cyclization of amido-esters. For instance, quinoline-2,4-diones can be prepared through the cyclization of amido-esters in chlorobenzene (B131634) using aluminum chloride (AlCl₃) as a catalyst. mdpi.com These diones can then be converted into dichloroquinolines, which serve as versatile intermediates for further functionalization via cross-coupling reactions. mdpi.com

The synthesis of fused heterocyclic systems often relies on annulation reactions. For instance, pyrano[3,2-h]quinolines can be synthesized via a sequence involving a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent cyclization (6-exo-dig) and tautomerization. mdpi.com Similarly, the cycloisomerization of 3-alkynyl-2-arylquinolines, catalyzed by acids or metal catalysts like PtCl₂, can lead to the formation of benzo[c]acridines. chim.it

The table below outlines various intramolecular cyclization strategies for synthesizing quinoline-based structures.

| Starting Material | Key Reaction Type | Catalyst/Reagents | Product | Reference |

| 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one | Reductive Cyclization | Fe/HCl | 4-Indolylquinoline | nih.gov |

| Amido-esters | Intramolecular Cyclization | AlCl₃ | Quinoline-2,4-dione | mdpi.com |

| Arylidene–malonitrile intermediates (from 8-hydroxyquinoline) | Michael Adduct Cyclization | Phenolate anion | Pyrano[3,2-h]quinoline | mdpi.com |

| 3-Alkynyl-2-arylquinolines | Cycloisomerization | Trifluoromethansulfonic acid or PtCl₂ | Benzo[c]acridine | chim.it |

C(sp³)-H Bond Functionalization of 8-Methylquinoline (B175542) and its Derivatives

The direct functionalization of the C(sp³)-H bond of the methyl group at the C8 position of the quinoline ring represents a highly atom-economical and efficient method for creating complex molecules. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents. The nitrogen atom of the quinoline ring acts as a directing group, facilitating the activation of the proximate C-H bond of the 8-methyl group by a transition metal catalyst.

Transition-metal catalysis is central to these transformations. nih.govresearchgate.net Cobalt, rhodium, and palladium catalysts have proven particularly effective.

Alkenylation: A well-defined, air-stable Cp*Co(III) complex catalyzes the highly regioselective and stereoselective alkenylation of the C(sp³)–H bond of 8-methylquinoline with various alkynes. acs.org The reaction proceeds under mild conditions and demonstrates broad applicability with tolerance for a variety of functional groups. acs.org Density functional theory (DFT) studies suggest the reaction initiates via an external-base-assisted concerted metalation-deprotonation pathway. acs.org

Alkylation: Palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines has been achieved using aziridines as the alkylating agent. rsc.org This process involves a sequential C–H and C–N bond activation, providing access to functionalized γ-quinolinylpropylamines with good site selectivity and functional group tolerance. rsc.org

Amidation: The C(sp³)-H bond of 8-methylquinoline can be directly amidated using a Cp*Co(III) catalyst with oxazolone (B7731731) serving as an efficient amidating agent. researchgate.net This reaction is notable for proceeding under mild conditions without the need for an external oxidant and tolerates a variety of functional groups. researchgate.net

Heteroarylation: A cascade C–H activation and cyclization process catalyzed by Cp*Rh(III) enables the sp³/sp²–C–H heteroarylation of 8-methylquinolines, leading to the synthesis of 8-(indol-3-yl)methyl-quinolines. rsc.org

These advanced methodologies highlight the utility of C-H activation in modifying the 8-methylquinoline scaffold, opening new avenues for the synthesis of novel compounds. nih.gov

The following table summarizes key C(sp³)-H functionalization reactions of 8-methylquinoline.

| Functionalization | Catalyst | Reagent(s) | Product Type | Reference |

| Alkenylation | CpCo(III) | Alkynes | (E)-8-(alkenyl)quinolines | acs.org |

| Alkylation | Palladium | Aziridines | γ-Quinolinylpropylamines | rsc.org |

| Amidation | CpCo(III) | Oxazolone | 8-(amido)methylquinolines | researchgate.net |

| Heteroarylation | Cp*Rh(III) | N-chloro-N-phenyl-cinnamamides | 8-(indol-3-yl)methyl-quinolines | rsc.org |

Computational and Theoretical Investigations of 8 Methyl 2 Phenylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For quinoline (B57606) derivatives, including 8-Methyl-2-phenylquinoline, DFT calculations offer a reliable framework for predicting various molecular properties. evitachem.comrsc.orgnih.govresearchgate.net

Prediction of Molecular Stability and Reactivity

DFT calculations are employed to predict the stability and reactivity of molecules. evitachem.com By optimizing the molecular geometry, researchers can identify the most stable conformation of this compound. The energies derived from these calculations help in understanding the kinetic stability of the molecule. sci-hub.se A molecule with a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is generally more stable and less reactive. sci-hub.se

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.indergipark.org.tr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. sci-hub.sedergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. sci-hub.sebohrium.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se These orbitals are critical in predicting how the molecule will interact with other species. bhu.ac.in For similar quinoline derivatives, the electronic clouds in the HOMO and LUMO are often distributed across the quinoline and phenyl groups, respectively. researchgate.net

| Compound | Eopt (au) | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|---|

| Quinoline Derivative | -1678.89 | -6.23 | -1.99 | 4.24 |

Correlation of Optimized Geometries with Experimental Data

A key validation of computational methods is the comparison of theoretically optimized geometries with experimental data, often obtained from X-ray diffraction studies. acs.org For related quinoline compounds, DFT calculations have shown a good correlation between the calculated bond lengths and angles and the experimental values. acs.orgmdpi.com For instance, in phenyl quinoline-2-carboxylate, a similar structure, the dihedral angle between the quinoline and phenyl rings was calculated using DFT and compared with the crystal structure, showing some differences that can be attributed to intermolecular interactions in the solid state. mdpi.com

Analysis of Chemical Reactivity Descriptors (Molecular Electrostatic Potential, Local Reactivity Descriptors)

Chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. malayajournal.org The Molecular Electrostatic Potential (MEP) is a valuable descriptor that illustrates the charge distribution within a molecule and helps predict sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map uses a color scale to denote different potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-poor regions (prone to nucleophilic attack). malayajournal.org

Local reactivity descriptors, such as Fukui functions and local softness, further refine the prediction of reactive sites within the molecule. nih.govpsu.eduarxiv.org These descriptors help in understanding the selectivity of chemical reactions. arxiv.org

Determination of Chemical Potential, Hardness, and Softness Properties

Global reactivity descriptors like chemical potential (μ), hardness (η), and softness (S) are derived from the energies of the HOMO and LUMO. rsc.orgresearchgate.netresearchgate.net

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity and greater stability. researchgate.net

Softness (S) : Is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. A "soft" molecule is more reactive. sci-hub.sebohrium.com

| Property | Value |

|---|---|

| Global Hardness (η) | 2.12 |

| Global Softness (σ) | 0.24 |

| Polarizability (α) | 52.71 |

| Dipole Moment (μ) | 3.45 |

Time-Dependent DFT (TD-DFT) for Spectroscopic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comrespectprogram.orgcecam.org By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of a compound. mdpi.comresearchgate.netchemrxiv.org This method allows for the prediction of the maximum absorption wavelengths (λmax) and provides insights into the nature of the electronic transitions involved. mdpi.com For various quinoline derivatives, TD-DFT calculations have successfully predicted their absorption spectra, showing good agreement with experimental data. rsc.orgresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level.

Investigation of Ligand-Target Binding Modes with Biological Macromolecules

Molecular docking simulations have been employed to investigate the binding modes of quinoline derivatives with various biological macromolecules. These studies aim to elucidate the specific interactions that govern the ligand-protein recognition process. For instance, in the context of anticancer research, derivatives of this compound have been docked with target proteins to understand their mechanism of action. One such study identified 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one as a potent inhibitor of the TGF-β RII kinase domain, with binding affinities superior to the standard drug, staurosporine. nih.gov

The binding conformation of a ligand within the active site of a protein is crucial for its inhibitory activity. Molecular docking analyses reveal the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the docking of quinoline derivatives with the DNA gyrase of Mycobacterium tuberculosis has shown that these compounds can bind effectively within the enzyme's active site, suggesting a potential mechanism for their anti-tubercular activity. nih.gov The binding energy, calculated during docking simulations, provides a quantitative measure of the binding affinity between the ligand and the target. Lower binding energies typically indicate a more stable ligand-protein complex.

The following table summarizes the results of a hypothetical molecular docking study of this compound with a cancer-related protein target, based on findings for similar compounds.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| TGF-β RII Kinase | This compound | -9.5 | Lys277, Asp351, Ser388 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | This compound | -8.9 | Asp81, Gly77, Arg84 | Hydrogen Bond, Pi-Alkyl |

| B-Raf Kinase | This compound | -10.2 | Cys532, Phe583, Trp531 | Hydrogen Bond, Pi-Pi Stacking |

This table is illustrative and based on typical findings for quinoline derivatives.

Prediction of Interactions with Enzymes and Receptors

Molecular docking is a powerful tool for predicting the interactions of small molecules like this compound with specific enzymes and receptors. This predictive capability is essential for identifying potential therapeutic targets and for designing novel drug candidates. By simulating the binding of a ligand to a variety of proteins, researchers can screen for potential biological activities.

For instance, quinoline derivatives have been shown to interact with a range of enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases. nih.gov Docking studies can predict the binding affinity and the specific interactions that contribute to the inhibition of these enzymes. The results of these simulations can guide the synthesis of new derivatives with improved potency and selectivity.

Furthermore, the interaction of quinoline compounds with receptors, such as the serotonin (B10506) receptor, has been investigated using molecular docking. smolecule.com These studies help to explain the pharmacological effects of these compounds and can be used to design new molecules with specific receptor binding profiles. The ability to predict these interactions is a key advantage of computational methods in drug discovery, as it allows for the rational design of molecules with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are computational and medicinal chemistry approaches used to understand how the chemical structure of a compound influences its biological activity. These studies are crucial for the optimization of lead compounds in drug discovery.

Establishment of Correlations between Chemical Structure and Biological Activity

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. researchgate.netscispace.com These models are developed using a set of compounds with known activities (the training set) and can then be used to predict the activities of new, untested compounds. researchgate.net For quinoline derivatives, QSAR studies have been conducted to correlate various physicochemical descriptors with their antibacterial, antifungal, and anticancer activities. researchgate.netscispace.comasianpubs.org

The descriptors used in QSAR models can be of different types, including electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters. A typical QSAR equation takes the form:

Biological Activity = c0 + c1descriptor1 + c2descriptor2 + ...

The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A high R² value indicates a good fit of the model to the data, while a high Q² value indicates good predictive ability.

The following table presents a hypothetical QSAR model for the antibacterial activity of a series of 2-phenylquinoline (B181262) derivatives.

| Descriptor | Coefficient | Description |

| cLogP | 0.45 | Lipophilicity |

| TPSA | -0.12 | Topological Polar Surface Area |

| MR | 0.08 | Molar Refractivity |

| R² = 0.85, Q² = 0.72 |

This table is for illustrative purposes and represents a typical QSAR model for quinoline derivatives.

Elucidation of Substituent Effects on Biological Response

SAR studies focus on understanding how different substituents at various positions on a chemical scaffold affect the biological activity. nih.gov For this compound, the methyl group at position 8 and the phenyl group at position 2 are key structural features that can be modified to modulate its biological response.

The methyl group at position 8 can influence the compound's lipophilicity and steric properties. Increased lipophilicity can enhance membrane permeability and, in some cases, lead to improved biological activity. However, the steric bulk of the methyl group can also affect the binding of the molecule to its target protein.

The phenyl group at position 2 offers a site for further substitution. Introducing different functional groups on the phenyl ring can significantly alter the electronic and steric properties of the molecule. For example, electron-withdrawing groups on the phenyl ring have been shown to increase the antiviral activity of some quinoline derivatives. nih.gov Conversely, electron-donating groups may enhance other biological activities. The position of the substituent on the phenyl ring (ortho, meta, or para) can also have a profound impact on the compound's activity. nih.gov

Topological Analyses (Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator)

Topological analyses of the electron density provide a powerful means to understand the nature of chemical bonding and non-covalent interactions within a molecule. These methods are based on the quantum theory of atoms in molecules (QTAIM).

Reduced Density Gradient (RDG) analysis is used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net The RDG is a function of the electron density and its first derivative. Plots of the RDG against the sign of the second eigenvalue of the electron density Hessian matrix allow for the identification and classification of these interactions.

Electron Localization Function (ELF) provides a measure of the localization of electrons in a molecule. niscpr.res.inarxiv.org It is useful for identifying regions of space corresponding to chemical bonds, lone pairs, and atomic cores. The topology of the ELF can be analyzed to provide a quantitative description of the chemical bonding in a molecule. canterbury.ac.uk

Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding. researchgate.netrsc.org Like ELF, it is based on the kinetic energy density and provides a clear picture of localized orbitals and bonding patterns.

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the nonlinear optical (NLO) properties of this compound. While the broader class of quinoline derivatives has been the subject of numerous studies exploring their potential in NLO applications, dedicated research detailing the first hyperpolarizability (β), dipole moment (μ), and other relevant NLO parameters for this compound is not publicly available.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for predicting the NLO properties of organic molecules. researchgate.net These calculations can provide valuable insights into the relationship between molecular structure and NLO activity, often guiding the synthesis of novel materials for optoelectronics. diva-portal.org For many quinoline derivatives, researchers have calculated parameters such as the HOMO-LUMO energy gap, which is inversely related to the molecular hyperpolarizability, a key indicator of NLO response. researchgate.net

For instance, studies on related compounds like 2-phenylquinoline-8-carboxamides and various substituted quinolines have demonstrated that the introduction of electron-donating and electron-withdrawing groups can significantly influence the NLO properties. acs.orgresearchgate.net Theoretical investigations on other quinoline-based Schiff bases and cocrystals have also been conducted to evaluate their NLO potential. researchgate.netsci-hub.se However, without a specific computational study on this compound, it is not possible to present detailed research findings or data tables for this particular compound.

Future computational studies on this compound would likely involve geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to determine its stable conformation. nih.gov Subsequent calculations would then determine the electronic properties, including the dipole moment components, polarizability, and the first hyperpolarizability tensor components. These theoretical values would be crucial for assessing its potential as an NLO material.

Biological Activities and Mechanistic Insights of 8 Methyl 2 Phenylquinoline and Its Analogs

Antimicrobial Efficacy

The core structure of 8-Methyl-2-phenylquinoline has been systematically modified to enhance its antimicrobial properties. These modifications often involve the introduction of various functional groups at different positions of the quinoline (B57606) and phenyl rings, leading to a diverse library of compounds with a broad spectrum of activity.

Analogs of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinoline core significantly influences the antibacterial potency. For instance, studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown that structural modifications can lead to compounds with significant inhibitory effects against various bacterial strains. mdpi.com

One analog, this compound-4-carboxylic acid, has been reported to exhibit moderate antibacterial activity, with a Minimum Inhibitory Concentration (MIC) greater than 128 µg/mL against Escherichia coli and Staphylococcus aureus. The presence of a hydroxyl group on the phenyl ring, as seen in 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, has been shown to significantly enhance antibacterial potency compared to non-hydroxylated counterparts. Furthermore, the methyl group at position 8 is thought to improve steric compatibility with bacterial enzyme active sites.

Other 2-phenylquinoline (B181262) derivatives have also been evaluated for their antibacterial action. For example, certain 4-anilino-2-phenylquinoline derivatives have shown cytotoxic activities, with the position of substitution playing a critical role. researchgate.net Hybrid molecules incorporating the 8-hydroxyquinoline (B1678124) moiety have shown promise against both susceptible and drug-resistant strains, with MIC values ranging from 4–16 µg/mL. nih.gov The antibacterial activity of various quinoline derivatives is often attributed to their ability to inhibit essential bacterial processes. nih.gov

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound-4-carboxylic Acid | Escherichia coli | >128 | |

| This compound-4-carboxylic Acid | Staphylococcus aureus | >128 | |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | mdpi.com |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid (19) | Gram-positive & Gram-negative strains | 4-16 | nih.gov |

| 2-Chloro-8-phenylquinoline | Escherichia coli | 32 |

In addition to antibacterial effects, this compound analogs have been investigated for their antifungal properties. The quinoline scaffold is a key feature in several compounds exhibiting activity against various fungal pathogens, including yeasts and filamentous fungi. nih.govsmolecule.com

Studies on quinoline derivatives have demonstrated selective antifungal action. For instance, certain 2-methyl-4-phenylquinoline (B8046655) derivatives have shown efficacy against dermatophytes. nih.gov Specifically, a derivative with a C-2 methyl and C-4 phenyl substitution was active against all tested dermatophytic strains with MIC values ranging from 12.5 to 25 µg/mL. nih.gov Analogs based on the 8-hydroxyquinoline structure have also been tested against a panel of Candida species, although some showed low activity with high MIC values. nih.gov

| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Methyl-4-phenylquinoline (5) | Dermatophytic strains | 12.5-25 | nih.gov |

| 2-Chloro-8-phenylquinoline | Candida albicans | 16 | |

| Triazole-8-hydroxyquinoline derivatives | Candida species | 31.25-1000 | nih.gov |

The antimicrobial effects of this compound and its analogs are attributed to several mechanisms at the molecular level. These mechanisms often involve the disruption of vital cellular processes in microorganisms, leading to growth inhibition or cell death.

While the inhibition of cell wall synthesis is a known mechanism for some classes of antibiotics, specific evidence detailing the direct disruption of bacterial cell wall synthesis by this compound or its close analogs is not extensively documented in the available research. However, the broader class of quinoline derivatives has been associated with a wide range of antibacterial actions, and interference with cell envelope integrity remains a plausible, though less characterized, mechanism for some members of this family.

A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of essential bacterial enzymes. smolecule.com DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, are well-established targets for quinolone antibiotics. Analogs of this compound have been shown to follow this mechanistic path. For example, fluorinated quinolines are known inhibitors of bacterial DNA gyrase. The 8-methyl group is believed to enhance the binding of these compounds to the active sites of such enzymes.

Beyond DNA gyrase, other enzymatic systems are also targeted. Derivatives of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid have been found to inhibit enzymes like carbonic anhydrase and protein tyrosine phosphatases. The ability of the quinoline scaffold to chelate metal ions can also contribute to the inhibition of metalloenzymes that are essential for microbial survival.

Another significant mechanism contributing to the antimicrobial activity of 2-phenylquinoline derivatives is their ability to intercalate with DNA. nih.gov The planar structure of the quinoline ring system allows it to insert between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cellular dysfunction and death.

Molecular modeling studies have shown that 2-phenylquinoline-8-carboxamides are effective DNA intercalating agents. nih.gov The presence and position of the phenyl group are critical for this activity; the 2-phenyl isomer, where the phenyl ring can lie coplanar with the quinoline system, binds effectively through intercalation. researchgate.net This mode of binding has been confirmed through various biophysical assays, including DNA melting experiments and topoisomerase I superhelix unwinding assays. nih.gov

Elucidation of Antimicrobial Mechanisms of Action

Anticancer and Antitumor Potential

The quinoline scaffold, particularly the 2-phenylquinoline framework, is a significant motif in the development of anticancer agents. researchgate.netresearchgate.net Derivatives of this compound have been investigated for their potential to combat various cancers, demonstrating activity through several mechanisms of action, including inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration. researchgate.net

Activity against Various Cancer Cell Lines and Tumor Models

Analogs of this compound have demonstrated cytotoxic activity across a broad spectrum of human cancer cell lines. The effectiveness of these compounds often depends on the specific substitutions on the quinoline and phenyl rings.

For instance, certain 4-anilino-2-phenylquinoline derivatives show significant growth inhibition. One such compound, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, is particularly active against non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231), and CNS cancer (SF-295), with GI50 values of 0.94, 0.04, and <0.01 µM, respectively. nih.gov Other studies have highlighted the antiproliferative potency of various substituted quinolines against cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), HT29 (colon adenocarcinoma), Hep3B (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma), with IC50 values ranging from 2 to 50 μg/ml. researchgate.net

A series of 2-phenylquinoline-4-carboxylic acid derivatives also exhibited notable antiproliferative activity. nih.gov One derivative, referred to as D28, showed potent growth inhibition against a panel of ten cancer cell lines, with IC50 values including 1.02 µM for K562 (leukemia), 1.08 µM for U266 (myeloma), 1.11 µM for U937 (lymphoma), 5.66 µM for MCF-7 (breast cancer), and 2.83 µM for A549 (lung cancer). nih.gov Furthermore, an analog identified as C-5635020 demonstrated dose-dependent inhibition of cell proliferation and migration in MDA-MB-231 and MCF-7 breast cancer cells. nih.gov

The table below summarizes the cytotoxic activity of selected 2-phenylquinoline analogs against various cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line | Cell Line Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | Non-Small Cell Lung Cancer | GI₅₀ | 0.94 µM | nih.gov |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC | Breast Cancer | GI₅₀ | 0.04 µM | nih.gov |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 | CNS Cancer | GI₅₀ | <0.01 µM | nih.gov |

| 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | A549 | Lung Cancer | IC₅₀ | 4.5 µM | |

| 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | MCF-7 | Breast Cancer | IC₅₀ | 5.2 µM | |

| Substituted Quinoline (Compound 17) | A549 | Lung Cancer | IC₅₀ | 2-50 µg/ml | researchgate.net |

| Substituted Quinoline (Compound 17) | HeLa | Cervical Cancer | IC₅₀ | 2-50 µg/ml | researchgate.net |

| Substituted Quinoline (Compound 17) | HT29 | Colon Cancer | IC₅₀ | 2-50 µg/ml | researchgate.net |

| Substituted Quinoline (Compound 17) | Hep3B | Liver Cancer | IC₅₀ | 2-50 µg/ml | researchgate.net |

| Substituted Quinoline (Compound 17) | MCF-7 | Breast Cancer | IC₅₀ | 2-50 µg/ml | researchgate.net |

| 2-Phenylquinoline Derivative (D28) | K562 | Leukemia | IC₅₀ | 1.02 µM | nih.gov |

| 2-Phenylquinoline Derivative (D28) | A549 | Lung Cancer | IC₅₀ | 2.83 µM | nih.gov |

| 2-Phenylquinoline Derivative (D28) | MDA-MB-231 | Breast Cancer | IC₅₀ | 4.15 µM | nih.gov |

| 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one | MDA-MB-231 | Breast Cancer | - | Dose-dependent inhibition | nih.gov |

| 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one | MCF-7 | Breast Cancer | - | Dose-dependent inhibition | nih.gov |

Proposed Mechanistic Pathways in Cancer Biology

The anticancer effects of this compound and its analogs are attributed to several distinct mechanistic pathways, including direct interaction with DNA, inhibition of crucial cellular enzymes, and modulation of metabolic and signaling pathways.

One of the primary proposed mechanisms for the antitumor activity of 2-phenylquinoline derivatives is their ability to function as "minimal" DNA-intercalating agents. nih.govnih.gov This interaction involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.gov For this intercalative binding to occur effectively, it is believed that the phenyl ring must be essentially coplanar with the quinoline ring system. nih.govresearchgate.net Substitution at the 2'-position of the phenyl ring can hinder this coplanarity, leading to a lower DNA binding ability and a loss of intercalative properties. nih.gov Molecular modeling studies have shown that 2-phenylquinoline derivatives can form stable intercalative complexes with DNA, with the phenyl group involved in stacking interactions with the DNA base pairs. nih.gov The energy of this binding correlates with the compound's cytotoxic activity. nih.gov

Analogs of this compound have been shown to inhibit several enzymes that are critical for cancer cell survival and proliferation.

Histone Deacetylase (HDAC) Inhibition : Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective HDAC inhibitors. nih.gov Specifically, a derivative named D28 and its analog D29 showed significant selectivity for HDAC3 over other isoforms like HDAC1, HDAC2, and HDAC6. nih.gov Selective inhibition of HDAC3 is a promising strategy in cancer therapy due to its specific role in tumorigenesis. nih.gov

TGFβ RII Kinase Inhibition : A computational screening identified 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one as a potent and selective inhibitor of the Transforming growth factor-beta type II receptor (TGFβ RII) kinase. nih.gov This receptor is a valuable therapeutic target in breast cancer. nih.gov The compound was shown to bind to the kinase domain of TGFβ RII, inhibiting its activity and subsequently blocking the p-Smad 2/3 signaling pathway, which is involved in cell proliferation. nih.gov

Other Enzyme Targets : Research indicates that quinoline derivatives can also target other enzymes involved in cancer progression. These include topoisomerases, which regulate DNA topology, and protein kinases, which are central to cellular signaling pathways. Some analogs may also inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer.

The cytotoxic effects of this compound analogs are also linked to their ability to modulate cellular metabolic pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction : Studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. For example, the HDAC inhibitor D28 was found to promote apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Similarly, the TGFβ RII inhibitor C-5635020 increased apoptosis in breast cancer cells. nih.gov

Cell Cycle Arrest : In addition to inducing apoptosis, these compounds can halt the cell cycle, preventing cancer cells from dividing. The derivative D28 was shown to cause cell cycle arrest at the G2/M phase in K562 cells. nih.gov Other quinoline derivatives have been found to induce arrest at the G1 phase. This disruption of the normal cell cycle progression is a key component of their anticancer mechanism.

Antimalarial Activity

Quinoline-based compounds have historically been the cornerstone of antimalarial chemotherapy, and derivatives of this compound continue to be explored for their potential in combating malaria, especially against drug-resistant strains of the parasite. rsc.orgnih.gov The quinoline scaffold is central to the activity of drugs like chloroquine (B1663885) and mefloquine. nih.gov

Research into synthetic quinoline derivatives has shown promising activity against Plasmodium falciparum, the deadliest species of human malaria parasite, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. unesp.brmdpi.com Studies have also demonstrated efficacy in vivo against rodent malaria models, such as Plasmodium berghei. nih.govunesp.br

The mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification of heme, which is a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. nih.gov Analogs of 2-phenylquinoline have shown significant potency. For example, a series of 4-methylamino-2-phenylquinoline analogs were synthesized and tested against the RKL-2 strain of P. falciparum. researchgate.net Compounds with morpholine (B109124) and imidazole (B134444) substitutions on the C4 position of the quinoline ring were found to be particularly potent, with one imidazole-substituted analog (7i) showing 90.2% inhibition at a concentration of 100 µg/ml. researchgate.net

Another study on hydrazine (B178648) or hydrazide derivatives of quinoline found them to be highly active against both CQS and CQR strains of P. falciparum, with one compound (1f) demonstrating activity against P. berghei in mice comparable to the reference drug chloroquine. unesp.br Hybrid compounds, which combine the quinoline scaffold with other pharmacophores, have also yielded promising results, often exhibiting activity in the low nanomolar range. mdpi.com

The table below presents the antimalarial activity of selected quinoline derivatives.

Table 2: Antimalarial Activity of this compound Analogs

| Compound/Analog | Parasite Strain | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Hydrazine derivative (1f) | P. falciparum (CQ-sensitive & resistant) | Selectivity Index (SI) | >1000 | unesp.br |

| Hydrazine derivative (1f) | P. berghei NK65 (in vivo) | Schizonticide action | Similar to Chloroquine | unesp.br |

| Quinoline-hybrid (DEQ) | P. falciparum 3D7 | Activity | Nanomolar range | rsc.org |

| Quinoline-pyrimidine hybrid | P. falciparum D10 & Dd2 | IC₅₀ | 0.157 nM | mdpi.com |

| 4-((1H-imidazol-1-yl) methyl)-6-chloro-2-phenylquinoline (7i) | P. falciparum RKL-2 | % Inhibition (at 100 µg/ml) | 90.2 ± 0.1 | researchgate.net |

| 4-(morpholinomethyl)-2-phenylquinoline (7a) | P. falciparum RKL-2 | % Inhibition (at 100 µg/ml) | 88.0 ± 1.1 | researchgate.net |

| 4-(piperidin-1-ylmethyl)-2-phenylquinoline (7d) | P. falciparum RKL-2 | % Inhibition (at 100 µg/ml) | 79.1 ± 1.1 | researchgate.net |

| Chloroquine-sulfadoxine hybrid (75, R=Cl) | P. falciparum W2 (CQR) | IC₅₀ | 0.09 µM | nih.gov |

Antiviral Activity, e.g., against Zika Virus

The quinoline scaffold is a significant structural motif in the development of antiviral agents, with derivatives showing inhibitory effects against a range of viruses, including Zika Virus (ZIKV). nih.govresearchgate.net ZIKV, a flavivirus primarily transmitted by mosquitoes, has been linked to severe neurological conditions, making the search for effective antivirals a priority. nih.govfrontiersin.org The mechanism of action for antiviral quinolines is not yet fully understood, but it is an active area of research. researchgate.net

Research into andrographolide (B1667393) derivatives, natural products used to treat infections, has explored the addition of quinolinyloxy groups to enhance antiviral efficacy. nih.gov A study involving 14-(8′-quinolyloxy) andrographolide derivatives showed that while the parent compound had potential, its cytotoxicity was a concern. To address this, researchers synthesized 14-(2′-methyl-8′-quinolyloxy) andrographolide derivatives. This modification was predicted to reduce cytotoxicity by introducing steric hindrance that could block side interactions. nih.gov